2,3-Dimethoxypyrido[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2,3-dimethoxypyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H9N3O2/c1-13-8-9(14-2)12-7-6(11-8)4-3-5-10-7/h3-5H,1-2H3 |
InChI Key |
AOLULOKZOGPFJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(N=CC=C2)N=C1OC |
Origin of Product |
United States |
Natural Occurrence and Biological Context of 2,3 Dimethoxypyrido 2,3 B Pyrazine
Natural Occurrence and Biological Context
Isolation from Natural Sources
Discovery in Tetrodontophora bielanensis (Springtail Species):
The giant springtail, Tetrodontophora bielanensis, is a species of Collembola known for its remarkable chemical defense system. researchgate.net This system involves the secretion of a sticky fluid from integumental openings called pseudocells when the organism is molested. researchgate.net Investigations into the composition of this defensive fluid led to the identification of 2,3-Dimethoxypyrido[2,3-b]pyrazine as one of its main constituents. researchgate.netuni-bayreuth.de This compound, along with other related pyridopyrazine alkaloids, is primarily concentrated in the pseudocellar fluids of both male and female adult springtails. researchgate.net Notably, these defensive alkaloids are absent from the springtail's food and feces, suggesting they are synthesized by the organism itself. researchgate.net While abundant in the defensive secretions, minor amounts are also found in the hemolymph of adult springtails. researchgate.netuni-bayreuth.de
Extraction and Purification Methodologies
The initial identification of this compound and its related compounds from T. bielanensis involved the analysis of the fluid secreted from the pseudocells. While specific, detailed extraction and purification protocols for this particular compound from the springtail are not extensively documented in the provided search results, the general approach for identifying such natural products involves chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for separating and identifying volatile and semi-volatile compounds like alkaloids from complex biological matrices.
Ecological and Biological Roles
Function as a Defensive Compound in Arthropods
This compound is a key component of the chemical arsenal (B13267) of T. bielanensis. researchgate.netresearchgate.net The secretion containing this and other pyridopyrazine alkaloids acts as a potent defensive fluid. researchgate.net When the springtail is disturbed, it releases this sticky secretion, which serves to repel and incapacitate potential aggressors. researchgate.net The presence of these alkaloids has also been noted in other springtail species, such as Onychiurus circulans and Deuteraphorura scotaria, indicating a potentially broader role for this class of compounds in the chemical ecology of Collembola. researchgate.net
Deterrent Activity Against Predatory Organisms (e.g., Carabid Beetles)
The defensive efficacy of the pseudocellar fluid from T. bielanensis, and by extension this compound, has been demonstrated against predatory insects. researchgate.netuni-bayreuth.de Bioassays conducted with the ground beetle Nebria brevicollis, a common predator, have shown that the natural secretion causes significant disorientation and triggers intensive cleansing behavior in the beetle. researchgate.netresearchgate.net Crucially, synthetic versions of the identified alkaloids, including this compound, when tested at natural concentrations, elicited the same defensive responses from the beetles as the authentic pseudocellar fluid. researchgate.net This confirms the direct role of these compounds as active deterrents.
| Organism | Defensive Compounds Identified | Observed Effect on Predators |
| Tetrodontophora bielanensis | This compound, 3-isopropyl-2-methoxypyrido[2,3-b]pyrazine, 2-methoxy-4H-pyrido[2,3-b]pyrazine-3-one | Disorientation and cleansing behavior in Nebria brevicollis (carabid beetle) |
Context within Broader Natural Product Chemistry
The discovery of this compound and its analogs in T. bielanensis contributes to the growing understanding of the chemical diversity found in insects and other arthropods. researchgate.netresearchgate.net These pyridopyrazine alkaloids are part of a larger group of nitrogen-containing defensive compounds found in various insect orders. researchgate.net The chemistry of springtails, in particular, is noted to be quite distinct from that of other insects, featuring many unique secondary metabolites. researchgate.net The synthesis of these compounds for biological testing underscores the interplay between natural product chemistry and ecological research. researchgate.netrsc.orgnih.govmdpi.com
Synthetic Methodologies for 2,3 Dimethoxypyrido 2,3 B Pyrazine and Its Derivatives
Strategies for the Direct Synthesis of 2,3-Dimethoxypyrido[2,3-b]pyrazine
The direct synthesis of this compound is most effectively achieved through a two-step process involving the preparation of a di-chloro intermediate followed by nucleophilic substitution.
Precursor Compounds and Reaction Pathways
The primary precursor for the synthesis of this compound is 2,3-dichloropyrido[2,3-b]pyrazine (B1314565). This intermediate is synthesized from the corresponding pyrido[2,3-b]pyrazine-2,3-dione. The dione (B5365651) is treated with a chlorinating agent, such as phosphoryl chloride (POCl₃), often in the presence of a base like triethylamine (B128534) to neutralize the generated hydrogen chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Once the 2,3-dichloropyrido[2,3-b]pyrazine is obtained and purified, the chlorine atoms are displaced by methoxy (B1213986) groups through a nucleophilic aromatic substitution reaction. This is achieved by reacting the dichloro-intermediate with sodium methoxide (B1231860) (NaOMe) in a suitable solvent, such as methanol (B129727) or dimethylformamide (DMF). The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
| Step | Reactants | Reagents | Product |
| 1 | Pyrido[2,3-b]pyrazine-2,3-dione | Phosphoryl chloride (POCl₃), Triethylamine | 2,3-Dichloropyrido[2,3-b]pyrazine |
| 2 | 2,3-Dichloropyrido[2,3-b]pyrazine | Sodium methoxide (NaOMe), Methanol | This compound |
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions of both steps. For the chlorination step, the reaction time and temperature are critical. A prolonged reaction time at a high temperature ensures the complete conversion of the dione to the dichloro-intermediate. The choice of base and its stoichiometry is also important to neutralize the acidic byproducts without interfering with the reaction.
In the subsequent methoxylation step, the choice of solvent and temperature plays a crucial role. Methanol is often used as both the solvent and the source of the methoxide ion in conjunction with sodium metal. The reaction temperature can be varied from room temperature to reflux to optimize the reaction rate and minimize potential side reactions. The use of a polar aprotic solvent like DMF can also facilitate the nucleophilic substitution.
General Approaches to Pyrido[2,3-b]pyrazine (B189457) Scaffold Construction
Beyond the direct synthesis of the 2,3-dimethoxy derivative, several general methods are employed to construct the broader pyrido[2,3-b]pyrazine scaffold. These methods offer access to a wide range of substituted derivatives.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions are highly efficient for generating molecular diversity and have been applied to the synthesis of pyrido[2,3-b]pyrazine derivatives. nih.govmdpi.com A common MCR approach involves the condensation of a 1,2-diamine, a dicarbonyl compound, and another component that introduces the desired substituents. For instance, a reaction between 2-aminopyrazine, a substituted aromatic aldehyde, and indane-1,3-dione in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) in ethanol (B145695) can yield complex pyrido[2,3-b]pyrazine derivatives. nih.gov
| Component 1 | Component 2 | Component 3 | Catalyst | Solvent |
| 2-Aminopyrazine | Substituted Aromatic Aldehyde | Indane-1,3-dione | p-TSA | Ethanol |
The optimization of these reactions involves screening different solvents and catalysts to achieve the best yields. nih.gov
Cyclization and Annulation Techniques
Cyclization and annulation reactions are fundamental to the formation of the heterocyclic rings of the pyrido[2,3-b]pyrazine system. A common strategy involves the condensation of a suitably substituted pyridine (B92270) derivative with a 1,2-dicarbonyl compound. For example, a substituted 2,3-diaminopyridine (B105623) can react with a glyoxal (B1671930) derivative to form the pyrazine (B50134) ring.
Another approach involves the intramolecular cyclization of a linear precursor. This can be achieved through various methods, including acid- or base-catalyzed reactions that promote the formation of the heterocyclic ring system.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrido[2,3-b]pyrazine scaffold. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto the heterocyclic core. For instance, a halogenated pyrido[2,3-b]pyrazine can be coupled with a boronic acid (Suzuki-Miyaura), an alkene (Heck), or a terminal alkyne (Sonogashira) to introduce new carbon-carbon bonds. These reactions are typically carried out in the presence of a palladium catalyst, a ligand, and a base.
| Reaction | Substrate | Coupling Partner | Catalyst |
| Suzuki-Miyaura | Halogenated Pyrido[2,3-b]pyrazine | Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) |
| Heck | Halogenated Pyrido[2,3-b]pyrazine | Alkene | Pd(OAc)₂, Pd/C |
| Sonogashira | Halogenated Pyrido[2,3-b]pyrazine | Terminal Alkyne | Pd(PPh₃)₂, CuI |
These methods provide access to a vast array of substituted pyrido[2,3-b]pyrazines, which are valuable for screening for biological activity and for the development of new materials.
Derivatization of Pre-existing Pyrazine Rings
The functionalization of a pre-formed pyrido[2,3-b]pyrazine ring is a powerful strategy for generating diverse analogs without re-synthesizing the core structure. This approach is particularly valuable for structure-activity relationship (SAR) studies.
One prominent method involves the deprotometalation of the pyrido[2,3-b]pyrazine core, followed by trapping the resulting organometallic intermediate with an electrophile. For instance, researchers have successfully halogenated the 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) skeleton. This was achieved by treating the substrate with a mixed lithium-zinc base (LiTMP/ZnCl₂·TMEDA), which selectively removes a proton from the 8-position. The subsequent addition of an iodine source traps the intermediate, yielding 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine in good yield. These halogenated derivatives serve as versatile handles for further modification through transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
A related strategy that showcases the modularity of this approach has been applied to the isomeric pyrido[3,4-b]pyrazine (B183377) system. In this case, a 2,3-dichloro-pyrido[3,4-b]pyrazine derivative was used as the starting platform. acs.org A sequential Suzuki-Miyaura coupling strategy was employed, where each chlorine atom is substituted in a stepwise manner with different aryl boronic acids. acs.org This method allows for the controlled and efficient construction of complex, unsymmetrical derivatives. acs.org
Table 1: Halogenation of 2,3-Diphenylpyrido[2,3-b]pyrazine via Deprotometalation
| Starting Material | Reagents | Electrophile | Product | Yield |
| 2,3-Diphenylpyrido[2,3-b]pyrazine | 1. LiTMP, ZnCl₂·TMEDA, THF | Iodine (I₂) | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 70% |
This table summarizes the targeted halogenation of a pre-existing pyrido[2,3-b]pyrazine ring system.
Stereoselective Synthesis and Chiral Resolution (If Applicable to Derivatives)
Chirality is a critical consideration in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. While specific reports on the stereoselective synthesis of this compound derivatives are not prevalent, the importance of stereochemistry is well-documented in closely related heterocyclic systems.
For example, a small molecule agonist of the TREM2 receptor, VG-3927, which is based on the isomeric pyrido[3,4-b]pyrazine core, possesses two chiral centers. acs.org The presence of these stereocenters introduces significant synthetic complexity and the potential for different pharmacological profiles between stereoisomers. acs.org In the early-stage development of analogs, a common strategy is to first synthesize and test compounds as racemic mixtures to rapidly assess the potential of the scaffold. acs.orglibretexts.org The synthetic route for these analogs was intentionally designed to be modular and protecting-group-free, which facilitates quick SAR exploration without the initial, more complex task of controlling stereochemistry. acs.org
The classical method for separating enantiomers is resolution, which involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.orglibretexts.org This reaction produces a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques like crystallization. libretexts.orglibretexts.org After separation, the resolving agent is removed to yield the individual, enantiomerically pure compounds. While effective, this process can be lengthy and is ideally replaced by a direct stereoselective synthesis when possible.
Green Chemistry Principles in Pyrido[2,3-b]pyrazine Synthesis
The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly being applied to the synthesis of heterocyclic compounds. orgchemres.org Key strategies include the use of safer solvents, catalytic reactions over stoichiometric ones, and improving atom economy through methods like multicomponent reactions (MCRs). orgchemres.orgnih.gov
A notable application of these principles is the one-pot, three-component synthesis of highly functionalized pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org This method involves the condensation of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine. nih.gov The reaction is efficiently promoted by a catalytic amount of p-toluenesulfonic acid (p-TSA) and is conducted in ethanol, a greener alternative to many traditional organic solvents. nih.govrsc.org This approach is highly efficient, providing good to excellent yields (82–89%) in a single synthetic operation, which minimizes waste and energy consumption associated with multi-step syntheses. rsc.org
Table 2: Green Synthesis of Pyrido[2,3-b]pyrazine Derivatives via a Three-Component Reaction
| Aldehyde Component | Catalyst | Solvent | Product Structure | Yield |
| 4-Methoxybenzaldehyde | p-TSA (20 mol%) | Ethanol | 8-(4-methoxyphenyl)-6,7-dihydro-5H-indeno[1,2-b]pyrido[2,3-e]pyrazin-6-one | 89% |
| 4-Hydroxybenzaldehyde | p-TSA (20 mol%) | Ethanol | 8-(4-hydroxyphenyl)-6,7-dihydro-5H-indeno[1,2-b]pyrido[2,3-e]pyrazin-6-one | 85% |
| 4-Chlorobenzaldehyde | p-TSA (20 mol%) | Ethanol | 8-(4-chlorophenyl)-6,7-dihydro-5H-indeno[1,2-b]pyrido[2,3-e]pyrazin-6-one | 82% |
| Benzaldehyde | p-TSA (20 mol%) | Ethanol | 8-phenyl-6,7-dihydro-5H-indeno[1,2-b]pyrido[2,3-e]pyrazin-6-one | 87% |
This interactive table showcases the yields of various pyrido[2,3-b]pyrazine derivatives synthesized using an environmentally friendly, one-pot, three-component method. nih.govrsc.org
Structural Elucidation and Spectroscopic Characterization of 2,3 Dimethoxypyrido 2,3 B Pyrazine and Derivatives
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 2,3-dimethoxypyrido[2,3-b]pyrazine. By combining data from various spectroscopic experiments, a complete picture of the atomic connectivity and chemical environment can be assembled.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyrido- and pyrazine (B50134) rings, as well as a characteristic singlet for the two equivalent methoxy (B1213986) groups. The chemical shifts and coupling constants of the aromatic protons would provide crucial information about their relative positions on the heterocyclic core.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by revealing the chemical environment of each carbon atom in the molecule. Key signals would include those for the two methoxy carbons and the various sp²-hybridized carbons of the fused aromatic rings. The chemical shifts of the carbons directly attached to the nitrogen atoms and the methoxy groups would be particularly informative.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within the molecule. A combination of these 2D NMR techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound.
For illustrative purposes, the reported NMR data for 2,3-dimethylquinoxaline (B146804) in DMSO-d₆ is presented below, which serves as a useful reference for predicting the spectral features of its dimethoxy analog.
Table 1: ¹H and ¹³C NMR Data for 2,3-Dimethylquinoxaline in DMSO-d₆
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 2,3-CH₃ | 22.5 | 2.65 (s, 6H) |
| 5,8 | 128.3 | 7.95-8.05 (m, 2H) |
| 6,7 | 128.9 | 7.65-7.75 (m, 2H) |
| 4a,8a | 141.5 | - |
| 2,3 | 154.2 | - |
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum would offer additional structural clues, revealing stable fragments that are characteristic of the pyrido[2,3-b]pyrazine (B189457) core. While a specific mass spectrum for this compound is not available, analysis of related compounds like 2,3-dimethylquinoxaline shows a prominent molecular ion peak, which is expected for this class of aromatic compounds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-O stretching of the methoxy groups, the C=N and C=C stretching vibrations of the aromatic rings, and the C-H stretching and bending vibrations of the aromatic and methyl protons. The IR spectra of novel synthesized pyrido[2,3-b]pyrazine derivatives have been used to ascertain their chemical structures. For instance, the IR spectrum of 2,3-diphenylquinoxaline (B159395) shows characteristic peaks that help in its identification.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents. Studies on related quinoxaline (B1680401) derivatives have utilized UV-Vis spectroscopy to investigate their electronic properties. For example, the UV absorption spectra of 2,3-dimethylquinoxaline have been recorded and show shifts in the maximum absorbance peaks upon changes in pH.
X-ray Crystallography for Solid-State Structure Determination (for related pyrazine derivatives)
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself is not reported, the structures of several related pyrido[2,3-b]pyrazine derivatives have been determined. These studies provide valuable information on bond lengths, bond angles, and intermolecular interactions within this class of compounds. For example, the crystal structure of 3-(4-methoxyphenyl)pyrido[2,3-b]pyrazine has been reported, revealing details about the dihedral angle between the pyrido[2,3-b]pyrazine ring and the phenyl ring.
Chromatographic Methods for Isolation and Purity Assessment
Chromatographic techniques are essential for the isolation and purification of synthesized compounds, as well as for assessing their purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary indication of the purity of the product. For the synthesis of pyrido[2,3-b]pyrazine derivatives, TLC is often used to follow the reaction until completion.
Column Chromatography: This technique is widely used for the purification of the crude product. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving good separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of the synthesized compound. By using a suitable column and mobile phase, a high-resolution chromatogram can be obtained, allowing for the detection and quantification of any impurities. Methods for the analysis of methoxypyrazines in various matrices using techniques like solid-phase extraction followed by gas chromatography have been developed, demonstrating the utility of chromatographic methods for this class of compounds. nih.gov For instance, a method for the determination of 3-alkyl-2-methoxypyrazines in wine has been established using a combination of solid-phase extraction and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. nih.gov Furthermore, multidimensional gas chromatography has been employed for the enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine. nih.gov
Computational and Theoretical Investigations of Pyrido 2,3 B Pyrazine Systems
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecular systems. For pyrido[2,3-b]pyrazine (B189457) derivatives, these calculations provide a foundational understanding of their chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Studies on various substituted pyrido[2,3-b]pyrazine-based heterocyclic compounds have demonstrated the utility of DFT in correlating structural parameters with electronic properties. nih.govrsc.org For instance, DFT computations have been successfully used to analyze the impact of different substituents on the electronic nature of the pyrido[2,3-b]pyrazine core. nih.gov These calculations provide insights that are valuable for the design of novel materials with potential applications in fields such as display technology and pharmaceuticals. rsc.org A comprehensive theoretical study on pyrido(2,3-b)pyrazine-2,3-diol, for example, utilized DFT with the B3LYP/6-311G(d,p) level of theory to perform geometry optimization and vibrational analysis. rjb.ro
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability and reactivity. rsc.orgresearchgate.net
For pyrido[2,3-b]pyrazine derivatives, FMO analysis reveals that a smaller Egap is associated with higher reactivity and lower kinetic stability. rsc.org In a study of several novel pyrido[2,3-b]pyrazin-based heterocyclic compounds, the Egap values were found to be correlated with global reactivity parameters. rsc.orgnih.gov For example, a compound with a lower Egap of 3.444 eV exhibited a smaller hardness value (1.722 eV) and a greater softness value (0.290 eV⁻¹), indicating higher reactivity. rsc.orgnih.gov The distribution of the HOMO and LUMO densities also provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. rjb.ro
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Compound 4 | -6.043 | -2.315 | 3.728 |
| Compound 5 | -6.212 | -2.574 | 3.638 |
| Compound 6 | -5.993 | -2.484 | 3.509 |
| Compound 7 | -5.842 | -2.398 | 3.444 |
Table 1: Frontier molecular orbital energies and energy gaps for selected pyrido[2,3-b]pyrazine derivatives calculated at the B3LYP/6-31G(d,p) level of theory. Data sourced from Rashid et al. (2023). rsc.orgnih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these charge transfers.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N8 | π(C7-C14) | 25.12 |
| LP(1) N11 | π(C10-C12) | 24.87 |
| LP(1) O13 | π*(C12-N11) | 18.34 |
Table 2: Selected second-order perturbation theory analysis of the Fock matrix from NBO calculations for a representative pyrido[2,3-b]pyrazine derivative, showing significant stabilization energies. Data sourced from Rashid et al. (2023). rsc.orgnih.gov
Transition Density Matrix (TDM) and Density of States (DOS) Analysis
Transition Density Matrix (TDM) and Density of States (DOS) analyses are computational tools used to understand the nature of electronic transitions and the contribution of different fragments to the molecular orbitals. TDM provides a visual representation of the electron-hole coherence upon electronic excitation, which is crucial for understanding charge transfer characteristics.
For pyrido[2,3-b]pyrazine derivatives, TDM and DOS analyses have been performed to complement the understanding of their electronic spectra and nonlinear optical (NLO) properties. rsc.orgnih.gov The DOS plots illustrate the contribution of individual atoms or molecular fragments to the HOMO and LUMO, thereby identifying the parts of the molecule that are most involved in electronic transitions. rsc.org This information is particularly valuable for designing molecules with specific photophysical properties. rsc.orgnih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These methods are extensively used in drug discovery and design.
Ligand-Protein Interaction Predictions (e.g., for enzyme inhibition)
Several studies have employed molecular docking to investigate the potential of pyrido[2,3-b]pyrazine derivatives as enzyme inhibitors. nih.gov These studies aim to predict the binding modes and affinities of the compounds within the active site of a target enzyme.
For example, a series of pyrido[2,3-b]pyrazine derivatives were synthesized and evaluated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease therapy. nih.gov Molecular docking studies of the most active compounds revealed their putative binding modes within the enzyme active sites. nih.gov Similarly, other pyrido[2,3-b]pyrazine derivatives have been investigated as potential inhibitors for other enzymes, with molecular docking providing crucial insights into the structure-activity relationships. The docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the inhibitory activity. researchgate.net
Mechanistic Studies of Biological Activities in Vitro and in Silico
General Bioactivity of Pyrazine (B50134) and Pyrido[2,3-b]pyrazine (B189457) Scaffolds
The core structures of pyrazine and its fused derivative, pyrido[2,3-b]pyrazine, are privileged scaffolds in medicinal chemistry, forming the backbone of numerous biologically active molecules. nih.govresearchgate.net
Derivatives of pyrazine and pyrido[2,3-b]pyrazine exhibit a wide array of pharmacological effects. These include anti-inflammatory, anticancer, antibacterial, antiparasitic, antioxidant, and kinase inhibition activities. nih.govresearchgate.netikm.org.my The versatility of these scaffolds allows for structural modifications that can fine-tune their biological profiles. mdpi.com
The pyrazine ring is a component of several marketed drugs and natural products, highlighting its importance in drug discovery. mdpi.com Research has demonstrated that natural product derivatives incorporating a pyrazine fragment often show enhanced biological activity and reduced toxicity compared to the parent compounds. nih.gov For instance, certain pyrido[2,3-b]pyrazine derivatives have been investigated for their potential as anticancer agents and inhibitors of key cellular signaling pathways. ikm.org.mycolab.ws Specifically, some have shown promise in overcoming resistance to existing cancer therapies. colab.ws Additionally, novel pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have exhibited strong antibacterial activities in vitro. nih.gov
Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, with estimates suggesting they are present in approximately 60% of unique small-molecule pharmaceuticals. mdpi.comrsc.org The presence of nitrogen atoms within these cyclic structures is crucial for their biological activity. nih.gov These nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and nucleic acids. mdpi.comrsc.org
The ability to form these hydrogen bonds contributes to the stability of the complex between the heterocyclic compound and its target. mdpi.com In the context of anticancer activity, the strength of binding to DNA often correlates with the therapeutic effect. mdpi.com The electron-rich nature of nitrogen heterocycles also allows them to participate in various weak intermolecular interactions, including dipole-dipole interactions, van der Waals forces, and π-stacking, which are critical for high-affinity binding to enzymes and receptors. nih.gov The specific arrangement of nitrogen atoms in the pyrido[2,3-b]pyrazine scaffold influences its electronic properties and, consequently, its binding affinity and selectivity for different biological targets. scispace.com
Specific Mechanistic Insights for Pyrido[2,3-b]pyrazine Derivatives
Building on the general properties of the parent scaffolds, specific derivatives of pyrido[2,3-b]pyrazine have been the subject of detailed mechanistic studies, revealing their modes of action in various biological assays.
Pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of various enzymes, a key mechanism underlying their therapeutic potential.
Antiurease Activity: Certain novel pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their ability to inhibit urease, an enzyme that catalyzes the hydrolysis of urea. rsc.orgnih.gov In one study, all tested compounds from a synthesized series demonstrated enzymatic inhibition, with one compound, in particular, proving to be a potent inhibitor. nih.gov The study utilized thiourea (B124793) as a reference compound to assess the inhibitory potential of the pyrido[2,3-b]pyrazine-based scaffold. nih.gov
Kinase Inhibition: Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases like cancer. Pyrido[2,3-b]pyrazine derivatives have shown significant promise as kinase inhibitors. google.com For example, a series of novel pyrido[2,3-b]pyrazines were synthesized and found to inhibit both erlotinib-sensitive and erlotinib-resistant cancer cell lines, suggesting they may overcome certain forms of drug resistance. colab.ws Another study focused on the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives as PIM-1 kinase inhibitors, a target implicated in breast cancer. nih.govrsc.org The most potent compounds exhibited significant inhibitory activity and induced apoptosis in cancer cells. nih.govrsc.org
The table below summarizes the kinase inhibition data for selected pyrido[2,3-d]pyrimidine derivatives against PIM-1 kinase.
| Compound | IC₅₀ (nM) | Inhibition (%) |
| Compound 4 | 11.4 | 97.8 |
| Compound 10 | 17.2 | 94.6 |
| Compound 6 | 34.6 | 89.6 |
| Compound 11 | 21.4 | 92.1 |
| Staurosporine (Control) | 16.7 | 95.6 |
Data sourced from a study on novel bioactive pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors. nih.gov
The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial drugs. Pyrido[2,3-b]pyrazine derivatives have been investigated for their ability to bind to and interact with DNA. rsc.orgrsc.org
Electrochemical DNA Sensing: A series of novel pyrido[2,3-b]pyrazine derivatives were utilized for the first time in the electrochemical sensing of DNA. rsc.orgnih.gov This application highlights the potential of these compounds to interact with DNA in a way that can be detected and measured, which is a fundamental aspect of developing DNA-targeted therapies. rsc.orgrsc.org The interaction between synthesized compounds and DNA is considered a crucial biological tool for enhancing the therapeutic applications of organic compounds. rsc.orgrsc.org
Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties can help to mitigate cellular damage. The in vitro antioxidant activity of pyrido[2,3-b]pyrazine derivatives has been assessed using established experimental protocols. rsc.orgnih.gov A study involving newly synthesized pyrido[2,3-b]pyrazine based heterocyclic compounds reported their evaluation for in vitro antioxidant activity, indicating the potential of this chemical class to act as antioxidants. rsc.orgnih.gov
In Silico Predictions of Biological Targets and Mechanisms (e.g., Aurora B kinase, FGFR kinase inhibition)
There is currently no published research detailing in silico predictions, such as molecular docking or pharmacophore modeling, for 2,3-dimethoxypyrido[2,3-b]pyrazine against biological targets like Aurora B kinase or FGFR kinase. While computational studies have been performed on the broader pyrido[2,3-d]pyrimidine scaffold to assess druggability and potential RNA binding, this data is not specific to the compound . scispace.com
Structure Activity Relationship Sar Studies for Pyrido 2,3 B Pyrazine Derivatives
Impact of Substituents on Biological Potency
The type of chemical groups attached to the pyrido[2,3-b]pyrazine (B189457) scaffold plays a pivotal role in determining the biological potency and selectivity of the resulting compounds.
Studies have shown that the introduction of aromatic and alkyl groups at various positions of the pyrido[2,3-b]pyrazine ring can modulate biological activity. For instance, in the context of antibacterial agents, derivatives with alkyl or aryl side-chains at the 2 and 3 positions have demonstrated moderate activity. imist.ma However, research on certain anticancer agents has indicated that an unsubstituted position 2 on the pyrido[2,3-b]pyrazine core can be crucial for activity against specific cell lines, such as erlotinib-resistant non-small-cell lung cancer. nih.gov This suggests that bulky substituents at this position might be detrimental to the desired pharmacological effect.
In a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, the replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective inhibitor of the FGF receptor tyrosine kinase. nih.gov This highlights the significant impact that the specific nature and placement of methoxy-substituted aryl rings can have on target selectivity.
The functional groups present on the pyrido[2,3-b]pyrazine core are critical determinants of the compound's activity profile. A notable example is the finding that a 2,3-dithione pyrido[2,3-b]pyrazine derivative exhibited potent antibacterial activity, suggesting that the presence of thiocarbonyl groups at these positions is beneficial for this specific biological effect. imist.maresearchgate.net In contrast, for other applications, different functional groups are favored. For instance, in the development of inhibitors for the PDE5 enzyme, a series of 2-aryl, (N8)-alkyl substituted-6-aminosubstituted pyrido[3,2-b]pyrazinones were found to be potent inhibitors. nih.gov
Scaffold Modifications and Analog Design
Modification of the core pyrido[2,3-b]pyrazine scaffold is a key strategy in the design of new analogs with improved properties. This can involve altering the core itself or adding various substituents. For example, the synthesis of novel pyrido[2,3-b]pyrazine derivatives often starts from a key intermediate like 2,3-dichloropyrido[2,3-b]pyrazine (B1314565), which allows for the subsequent introduction of different functional groups at these positions through nucleophilic substitution reactions. This modular approach facilitates the exploration of a wide chemical space to optimize biological activity.
The development of fluorescent materials based on the pyrido[2,3-b]pyrazine core demonstrates how systematic fine-tuning of the band gap through reasonable choice of donor units can lead to materials with a wide range of emission colors. bldpharm.com This highlights the versatility of the scaffold beyond pharmaceutical applications.
Computational SAR Analysis and Predictive Models
Computational methods, such as Density Functional Theory (DFT) and molecular docking, are increasingly being used to understand the structure-activity relationships of pyrido[2,3-b]pyrazine derivatives and to predict the activity of new analogs. nih.govrsc.org These computational studies can provide insights into the electronic properties of the molecules and their binding interactions with biological targets. nih.govrsc.org
For example, DFT computations have been used to analyze the spectroscopic and electronic properties of newly synthesized pyrido[2,3-b]pyrazine-based heterocyclic compounds. nih.govrsc.org Such analyses help in correlating the structural features of the compounds with their observed biological activities. Molecular docking studies have also been employed to predict the binding modes of these derivatives within the active sites of enzymes, such as protein kinases, thereby guiding the design of more potent and selective inhibitors.
Advanced Applications of Pyrido 2,3 B Pyrazine Derivatives Beyond Medicinal Chemistry
Nonlinear Optical (NLO) Properties
No studies were found that characterized the nonlinear optical response of 2,3-Dimethoxypyrido[2,3-b]pyrazine. Consequently, no data is available for its polarizability (α), first hyperpolarizability (βtot), or second hyperpolarizability (γ).
Due to the lack of NLO characterization, the potential of this compound for optoelectronic and material science applications remains unknown.
Other Emerging Applications (e.g., Display Technology, Catalysis)
No information could be retrieved regarding the application of this compound in display technology or as a catalyst in chemical reactions.
Future Perspectives and Research Directions
Exploration of Novel Synthetic Routes
Future research will likely focus on developing efficient and versatile synthetic methodologies for 2,3-Dimethoxypyrido[2,3-b]pyrazine and its analogues. While general methods for creating the pyrido[2,3-b]pyrazine (B189457) scaffold exist, such as the condensation of 1,2-dicarbonyl compounds with 1,2-arylenediamines, these may require adaptation for the specific dimethoxy substitution. mdpi.com Key areas for exploration include:
Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of pyrido[2,3-b]pyrazine derivatives. mdpi.com
Multicomponent reactions: Designing one-pot reactions where multiple starting materials react to form the desired product can enhance synthetic efficiency. nih.gov
Flow chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and product purity.
Deeper Mechanistic Understanding of Bioactivity
A significant avenue for future research lies in elucidating the mechanisms by which this compound may exert biological effects. The broader class of pyrido[2,3-b]pyrazines has been investigated for various pharmacological applications, including as antimicrobial, anti-inflammatory, and anticancer agents. mdpi.comresearchgate.net Future studies on the 2,3-dimethoxy derivative should include:
Target identification: Determining the specific cellular targets (e.g., enzymes, receptors) with which the compound interacts.
In vitro and in vivo studies: Comprehensive testing against a panel of cancer cell lines, bacterial strains, and inflammatory models to understand its spectrum of activity.
Structure-activity relationship (SAR) studies: Synthesizing a library of related compounds with varied substituents to understand how molecular changes affect biological activity.
Advanced Computational Studies for Rational Design
Computational chemistry will be a vital tool in guiding the future development of this compound-based compounds. Density Functional Theory (DFT) calculations have been successfully used to predict the structural and electronic properties of related pyrido[2,3-b]pyrazine derivatives. nih.govnih.gov Future computational work could involve:
Molecular docking: Simulating the binding of this compound to the active sites of known biological targets.
Quantum chemical calculations: Predicting properties such as molecular orbital energies, charge distribution, and reactivity to guide the design of new analogues with enhanced properties. chemrxiv.org
Pharmacophore modeling: Identifying the key structural features necessary for biological activity to aid in the design of new, more potent compounds.
Development of Structure-Guided Analogues
Based on initial biological screening and computational modeling, the rational design and synthesis of analogues of this compound will be a critical next step. The goal is to improve potency, selectivity, and pharmacokinetic properties. This could involve:
Modification of the methoxy (B1213986) groups: Replacing the methoxy groups with other electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the molecule.
Substitution on the pyridine (B92270) ring: Introducing various substituents onto the pyridine portion of the scaffold to explore new interactions with biological targets. mdpi.com
Bioisosteric replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve biological activity or reduce toxicity.
Expansion into New Material Science and Sensing Applications
The unique electronic properties of the pyrido[2,3-b]pyrazine core suggest that this compound could have applications beyond medicine. Research on related compounds has highlighted their potential in materials science. nih.gov Future investigations could explore:
Nonlinear optical (NLO) materials: The extended π-system of the pyrido[2,3-b]pyrazine ring system suggests potential for NLO applications, which are important for optical communications and data storage. nih.gov
Organic light-emitting diodes (OLEDs): The fluorescent or phosphorescent properties of specifically designed derivatives could be harnessed for use in display technologies.
Electrochemical sensors: The ability of the heterocyclic system to interact with DNA and other biomolecules could be exploited in the development of novel biosensors. nih.gov
Investigation of Biosynthetic Pathways (for natural products)
This section is not directly applicable as this compound is a synthetic compound and not a known natural product. However, the broader pyrazine (B50134) ring is found in some natural products, and understanding their biosynthesis could potentially inspire novel chemoenzymatic routes to synthetic derivatives in the long term. mdpi.com
Data on Related Pyrido[2,3-b]pyrazine Compounds
| Property | Value | Reference |
| CAS Number | 322-46-3 | chemsynthesis.com |
| Molecular Formula | C₇H₅N₃ | fishersci.ca |
| Molecular Weight | 131.14 g/mol | fishersci.ca |
| Melting Point | 139-143 °C | chemsynthesis.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
